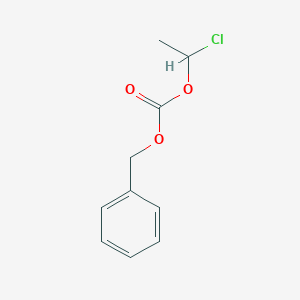
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule that contains several functional groups, including a thiophene, an oxadiazole, and a carboxamide . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide could undergo hydrolysis, and the thiophene could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could impact its solubility .Aplicaciones Científicas De Investigación
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity. Specifically, compound (3b) exhibited moderate activity against Bacillus subtilis and Penicillium fimorum, with inhibition zones of 14 ± 0.5 mm and 18 ± 0.75 mm, respectively. Other synthesized compounds did not show significant activity against the tested microbes .
Antioxidant Activity
The same compound demonstrated potent antioxidant activity. Compound (2a) and (2e) exhibited antioxidant percentages of 95.2% and 96.3%, respectively. These values are considered excellent compared to the control (ascorbic acid) and other synthesized compounds .
Molecular Docking Study
To explore its potential as a drug candidate, molecular docking studies were conducted. The compound showed good affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51). Notably, compounds (3a) and (3b) exhibited the highest affinity with the lowest binding energies .
Biologically Active Pyrazole-Carbothioamide Derivatives
This compound belongs to a class of heterocyclic compounds known for their diverse biological properties. Pyrazole-carbothioamides have shown anti-inflammatory, analgesic, and cytotoxic effects against human tumor cell lines. They also exhibit antimicrobial activities .
Thiazole Derivatives
In addition to the pyrazole moiety, thiazole derivatives (2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles) were synthesized. These compounds may have unique applications in various fields .
Structural Modifications for Drug Development
The molecular docking study provides insights into potential structural improvements for drug development based on this compound. Understanding its interactions with CYP51 can guide further research .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3S/c1-5-3-7(6(2)20-5)11(19)16-13-18-17-12(21-13)8-4-9(14)22-10(8)15/h3-4H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNYOCODAWSIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)
![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)
![(Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide](/img/structure/B2536451.png)
![[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2536453.png)
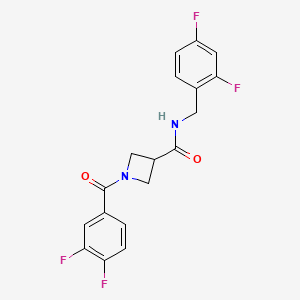
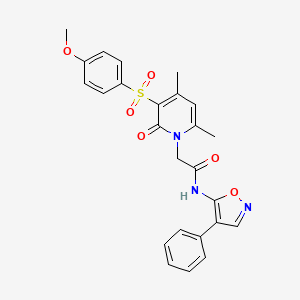
![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2536459.png)
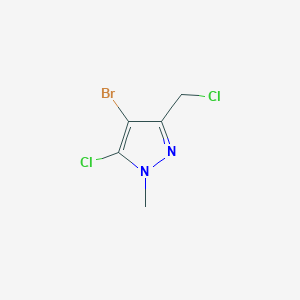
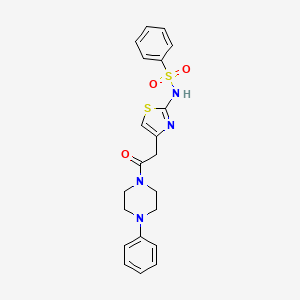
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2536462.png)
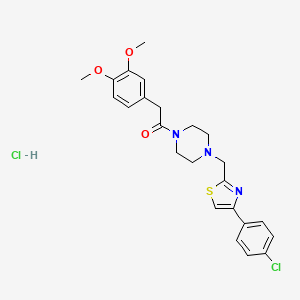
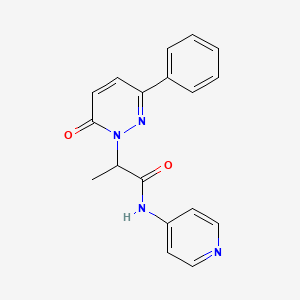
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)
